

# Linogliride Fumarate: A Technical Overview of its Discovery, Preclinical Development, and Clinical Evaluation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Linogliride Fumarate*

Cat. No.: *B15560095*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Linogliride Fumarate** (formerly McN-3935) emerged in the 1980s as a novel, orally active hypoglycemic agent for the potential treatment of non-insulin-dependent diabetes mellitus (NIDDM), now known as type 2 diabetes. Developed by Ortho-McNeil Pharmaceutical, it represented a new chemical class of insulin secretagogues, distinct from the widely used sulfonylureas. Despite showing early promise in clinical trials, its development was ultimately discontinued on August 29, 1996.<sup>[1]</sup> This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and available preclinical and clinical data for **Linogliride Fumarate**.

## Discovery and History

Details regarding the specific scientists and the precise timeline of the initial discovery of Linogliride are not extensively documented in publicly available literature, a common occurrence for compounds that do not reach market approval. However, its development by Ortho-McNeil Pharmaceutical places its origins within a period of active research into non-sulfonylurea insulin secretagogues. The earliest significant publication of its clinical evaluation appeared in 1987, suggesting its discovery and preclinical development occurred in the early to mid-1980s.<sup>[2]</sup>

Linoglitride is chemically identified as N-(1-Methyl-2-pyrrolidinylidene)-N'-phenyl-4-morpholinecarboxamidine.<sup>[3]</sup> Its development as a fumarate salt, **Linoglitride Fumarate**, was aimed at optimizing its pharmaceutical properties for oral administration. The compound was noted to be a structural analogue of piroglitide, another hypoglycemic agent.<sup>[3]</sup> A notable aspect of its history is the discontinuation of its clinical development, with reports citing associations with CNS toxicity.<sup>[3]</sup>

## Mechanism of Action

**Linoglitride Fumarate** exerts its hypoglycemic effect by acting as an insulin secretagogue.<sup>[2]</sup> Its primary molecular target is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic  $\beta$ -cells.<sup>[3]</sup>

## Signaling Pathway

The mechanism involves the following key steps:

- Binding to KATP Channel: Linoglitride binds to the KATP channel complex in the pancreatic  $\beta$ -cell membrane.
- Channel Inhibition: This binding inhibits the channel's activity, reducing the efflux of potassium ions ( $K^+$ ) from the cell.
- Membrane Depolarization: The decrease in outward  $K^+$  current leads to the depolarization of the  $\beta$ -cell membrane.
- Calcium Influx: Depolarization activates voltage-gated calcium channels ( $Ca^{2+}$ ), resulting in an influx of extracellular calcium.
- Insulin Exocytosis: The rise in intracellular calcium concentration triggers the fusion of insulin-containing secretory granules with the cell membrane, leading to the secretion of insulin into the bloodstream.

This mechanism is similar to that of sulfonylureas, although Linoglitride is structurally distinct.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Linogliride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Linogliride fumarate, representing a new class of oral hypoglycemic agent for diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [Linogliride Fumarate: A Technical Overview of its Discovery, Preclinical Development, and Clinical Evaluation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15560095#discovery-and-history-of-linogliride-fumarate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)